1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine
Description
1-{[1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine is a piperazine derivative featuring a tetrazole ring substituted with a 3,4-difluorophenyl group. Its structural uniqueness lies in the combination of a tetrazole ring (a bioisostere for carboxylic acids) and a piperazine backbone, a motif common in serotonin receptor ligands .
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N6/c13-10-2-1-9(7-11(10)14)20-12(16-17-18-20)8-19-5-3-15-4-6-19/h1-2,7,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSGGHPJAXBSGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation on 3,4-Difluorophenyl Precursors
- Starting Material : 3,4-Difluorophenyl derivatives with suitable leaving groups (e.g., halides or activated esters).
- Tetrazole Formation : The tetrazole ring is formed by reacting the aromatic precursor with sodium azide in the presence of a Lewis acid or under acidic conditions, often using trimethyl orthoformate and glacial acetic acid as solvents to facilitate cyclization at ambient or slightly elevated temperatures.
- Reaction Conditions : Stirring at 0°C to room temperature for several hours to ensure complete conversion.
- Workup : Concentration under vacuum, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and purification by recrystallization.
This method is adapted from protocols used for synthesizing 1-substituted tetrazole derivatives, which show high yields (up to 89%) and purity.
Alternative and Improved Preparation Methods
A patent describing the preparation of related piperazine-tetrazole compounds highlights improvements over previous methods by avoiding highly toxic reagents such as phosphorus oxychloride and tetraphosphorus decasulfide, which were used in earlier syntheses of pyrazole-piperazine analogs. Instead, the improved method uses:
- Condensation Reagents : Lawesson reagent, Davy reagent, Japanese reagent, or Belleau reagent.
- Organic Bases : Pyridine or triethylamine.
- Solvents : Fatty alcohols (C12-C18) and tetrahydrofuran (THF).
- Water-Retaining Agents : Anhydrous sodium sulfate, copper sulfate, or anhydrous magnesium sulfate.
The process involves condensation of the intermediate with phenylhydrazine in the presence of water-retaining agents under reflux, followed by solvent removal and further condensation in THF with the condensation reagent and base at 40–60°C. The reaction mixture is then neutralized, extracted, and concentrated to obtain the intermediate, which is subsequently deprotected and purified.
This method offers:
- Higher reaction yields.
- Enhanced safety by avoiding highly toxic reagents.
- Reduced industrial waste.
- Suitability for large-scale industrial production.
Representative Data Table: Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Tetrazole ring formation | Sodium azide, trimethyl orthoformate, acetic acid | 0°C to RT | 16-20 hours | ~89 | Stirred at 0°C then ambient temperature |
| Acid chloride formation | Oxalyl chloride, DMF catalytic, dichloromethane | Ambient | 30 minutes | Quantitative | Direct conversion to acid chloride |
| Coupling with N-Boc piperazine | N-Boc-piperazine, triethylamine, dichloromethane | 0°C to RT | Overnight | ~90 | Slow addition at 0°C, then stirred overnight |
| Deprotection of piperazine | Trifluoroacetic acid, dichloromethane | 0°C to RT | 2 hours | ~94 | Monitored by TLC, followed by extraction |
| Condensation (alternative method) | Lawesson reagent, pyridine or triethylamine, THF | 40–60°C | Overnight | High | Avoids toxic reagents, suitable for scale-up |
Research Findings and Notes
- The use of tetrazole as a bioisostere of carboxylic acid is well-established, and its incorporation into piperazine scaffolds enhances biological activity and pharmacokinetic properties.
- The 3,4-difluorophenyl substitution on the tetrazole ring modulates electronic properties, potentially improving binding affinity in medicinal chemistry applications.
- The described synthetic routes emphasize environmental considerations by minimizing toxic reagents and industrial waste, aligning with green chemistry principles.
- The methodology is adaptable for synthesizing various substituted tetrazole-piperazine derivatives by modifying the aromatic substituents or the piperazine protecting groups.
- Analytical characterization (NMR, IR, melting point) confirms the structure and purity of the final compounds, ensuring reproducibility and reliability in synthesis.
Chemical Reactions Analysis
1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or tetrazole rings are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Fluorinated Aromatic Substitutions
The following compounds share structural similarities with the target molecule, differing primarily in aromatic substituents or heterocyclic linkages:
Key Observations :
- Tetrazole vs. Sulfonyl/Single Rings : The tetrazole ring may improve metabolic stability compared to sulfonyl-linked analogs (e.g., ) and serve as a bioisostere for carboxyl groups, influencing solubility and target interactions .
Pharmacological Profiles of Piperazine Derivatives
Piperazine derivatives are extensively studied for serotonin receptor activity. Below is a comparison of receptor subtype selectivity and behavioral effects:
Key Observations :
Key Observations :
- Synthetic Complexity : The target compound’s tetrazole ring requires multi-step synthesis, similar to antitumor triazole derivatives in , but with fluorophenyl incorporation via Suzuki coupling or hydrazine reactions .
Biological Activity
1-{[1-(3,4-Difluorophenyl)-1H-tetraazol-5-yl]methyl}piperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring substituted with a 3,4-difluorophenyl group and a tetrazole moiety, which are known to enhance biological interactions. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : 1-{[1-(3,4-difluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine
- Molecular Formula : C12H14F2N6
- Molecular Weight : 280.28 g/mol
- CAS Number : 1105194-87-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the tetrazole ring enhances its binding affinity and selectivity towards these targets, which may lead to various therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. Further investigation is required to elucidate its efficacy against specific cancer types.
Neuroprotective Effects
There is emerging evidence that this compound could have neuroprotective effects. Animal model studies have shown that it may reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
Comparison with Similar Compounds
To better understand the unique biological activities of this compound, it is useful to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(3,4-Difluorophenyl)piperazine | Lacks tetrazole moiety | Moderate antibacterial activity |
| 1-(3,4-Difluorophenyl)-1H-tetrazole | Lacks piperazine ring | Limited antifungal activity |
| Other tetrazole derivatives | Varies based on substituents | Diverse pharmacological profiles |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{[1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl]methyl}piperazine, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via cyclization of 3,4-difluorophenylhydrazine with sodium azide. Subsequent alkylation of the tetrazole nitrogen with a bromomethyl-piperazine intermediate is critical. Key parameters include:
- Temperature control (40–60°C) to avoid side reactions.
- Use of polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution efficiency.
- Monitoring via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and NMR to track intermediates .
- Data Contradiction : BenchChem reports a 95% purity for similar compounds, but independent studies emphasize yields rarely exceed 70% due to steric hindrance from the 3,4-difluorophenyl group .
Q. How can structural elucidation of this compound be performed to confirm regioselectivity and purity?
- Methodological Answer :
- 1H/13C NMR : Distinct peaks for the piperazine methylene protons (δ 2.5–3.5 ppm) and tetrazole aromatic protons (δ 7.2–7.8 ppm). Fluorine atoms induce splitting patterns in 19F NMR .
- X-ray crystallography : Resolves ambiguity in tetrazole-piperazine linkage conformation.
- LC-MS : Validates molecular weight (expected m/z ~331.3) and detects impurities .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights exist for modifying the 3,4-difluorophenyl or piperazine moieties to enhance biological activity?
- Methodological Answer :
- Fluorophenyl modifications : Replacing 3,4-difluoro with 4-chloro (as in ) reduces metabolic stability but increases lipophilicity, affecting blood-brain barrier penetration.
- Piperazine substitutions : N-alkylation (e.g., ethyl or isopropyl) improves solubility but may reduce receptor binding affinity. SAR studies on analogous compounds show that bulkier groups decrease antimicrobial potency .
- Data Contradiction : While suggests cyclodextran inclusion complexes reduce toxicity, they also diminish activity, necessitating a balance between safety and efficacy .
Q. How do contradictory reports on this compound’s anti-inflammatory vs. anticancer mechanisms inform experimental design?
- Methodological Answer :
- Targeted assays : Use COX-2 inhibition assays (anti-inflammatory) vs. MTT cytotoxicity screens (anticancer) to isolate mechanisms. highlights thiazole-triazole moieties as COX-2 inhibitors, while piperazine derivatives in show dopamine receptor agonist activity .
- Transcriptomic profiling : RNA-seq can identify overlapping pathways (e.g., NF-κB) to resolve conflicting biological roles .
Q. What analytical methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (pH 3), basic (pH 9), and oxidative (H2O2) conditions. Monitor degradation via HPLC; >90% stability after 24 hours indicates suitability for in vivo studies .
- Plasma stability assays : Incubate with rat plasma at 37°C; LC-MS quantifies intact compound over time .
Methodological Challenges and Solutions
Q. How can researchers address low bioavailability observed in preclinical studies?
- Answer :
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., reports 41a and 41b derivatives with enhanced oral bioavailability).
- Prodrug strategies : Esterification of the piperazine nitrogen increases membrane permeability .
Q. What computational tools predict binding modes of this compound with neurological targets (e.g., 5-HT1A or D3 receptors)?
- Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of 5-HT1A (PDB: 7E2Z) or D3 (PDB: 7CM7). validates fluorophenyl-piperazine interactions with 5-HT1A .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes .
Interdisciplinary Applications
Q. How does this compound compare to natural product-piperazine hybrids in multitarget drug discovery?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
